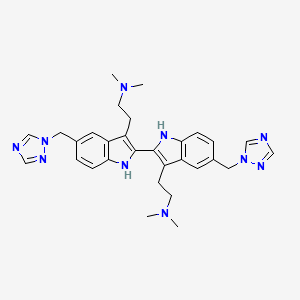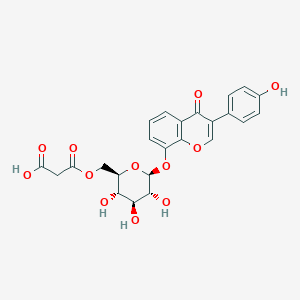![molecular formula C10H12O B13838895 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bicyclo[221]heptanyl)prop-2-ynal is a compound characterized by the presence of a bicyclic structure, specifically a bicyclo[221]heptane moiety, attached to a prop-2-ynal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The bicyclic structure can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the bicyclic structure.
Major Products Formed
Oxidation: 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynoic acid.
Reduction: 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-enal or 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynol.
Substitution: Halogenated derivatives of the bicyclic structure.
Scientific Research Applications
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal involves its interaction with specific molecular targets. The bicyclic structure can interact with enzymes or receptors, modulating their activity. The prop-2-ynal group can undergo chemical reactions within biological systems, leading to the formation of reactive intermediates that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynoic acid
- 2-(2-Bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide
- 2-Propynal,3-bicyclo[2.2.1]hept-2-yl-
Uniqueness
3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal is unique due to its combination of a bicyclic structure and an alkyne group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynal |
InChI |
InChI=1S/C10H12O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h5,8-10H,3-4,6-7H2 |
InChI Key |
MHLLLGRDFMLRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


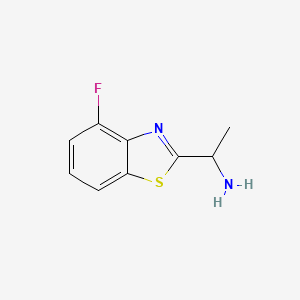
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
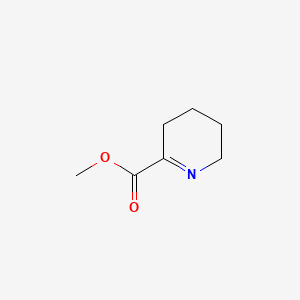
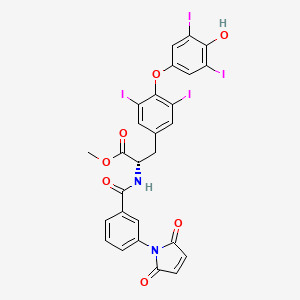
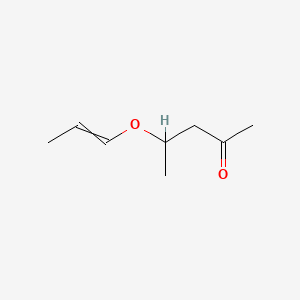
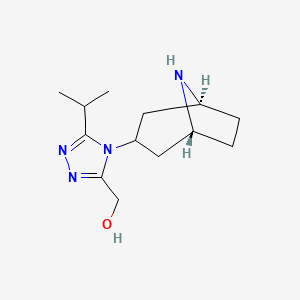
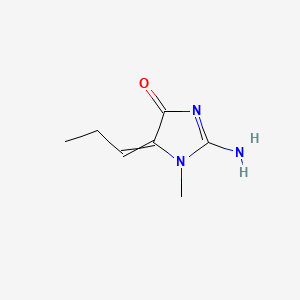
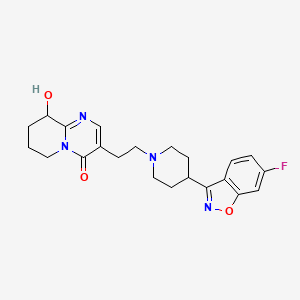
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
